Methyl 5-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate

Catalog No.
S12233563
CAS No.
M.F
C11H9ClFN3O2
M. Wt
269.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-amino-1-(3-chloro-4-fluorophenyl)-1H-pyra...

Product Name

Methyl 5-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate

IUPAC Name

methyl 5-amino-1-(3-chloro-4-fluorophenyl)pyrazole-4-carboxylate

Molecular Formula

C11H9ClFN3O2

Molecular Weight

269.66 g/mol

InChI

InChI=1S/C11H9ClFN3O2/c1-18-11(17)7-5-15-16(10(7)14)6-2-3-9(13)8(12)4-6/h2-5H,14H2,1H3

InChI Key

LCLOILDVPLVHGL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(N=C1)C2=CC(=C(C=C2)F)Cl)N

Methyl 5-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C11H10ClFN3O2C_{11}H_{10}ClFN_3O_2. It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted at various positions with a carboxylate group, an amino group, and a chlorofluorophenyl moiety. This compound is part of a broader class of pyrazole derivatives that have garnered attention for their diverse biological activities.

Typical of pyrazole derivatives. These include:

  • Substitution Reactions: The amino group can undergo acylation or alkylation.
  • Condensation Reactions: The carboxylate can react with alcohols to form esters.
  • Reduction Reactions: The nitro or carbonyl groups can be reduced to amines or alcohols, respectively.

The specific reaction conditions and yields would depend on the reagents and solvents used, as well as the reaction temperature and time.

Pyrazole derivatives, including methyl 5-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate, have been studied for their potential pharmacological properties. They exhibit a range of biological activities, such as:

  • Antimicrobial Activity: Some pyrazoles demonstrate efficacy against various bacterial strains.
  • Anti-inflammatory Effects: Certain derivatives may inhibit inflammatory pathways.
  • Antitumor Properties: Research indicates potential activity against cancer cell lines.

The specific biological activities of this compound would require further investigation through in vitro and in vivo studies.

The synthesis of methyl 5-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate typically involves multi-step synthetic pathways. Common methods include:

  • Formation of the Pyrazole Ring: This may involve the condensation of hydrazine derivatives with appropriate carbonyl compounds.
  • Substitution Reactions: Introduction of the chlorofluorophenyl group can be achieved through electrophilic aromatic substitution.
  • Carboxylation: The carboxylic acid or ester functionality can be introduced via carboxylation reactions.

For example, one method involves starting from 5-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylic acid and converting it into its methyl ester using methanol and an acid catalyst.

Methyl 5-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate has potential applications in various fields:

  • Pharmaceuticals: As a precursor for developing new drugs targeting inflammation or cancer.
  • Agricultural Chemicals: Potential use as a pesticide or herbicide due to its biological activity.
  • Chemical Research: As a building block in synthetic organic chemistry for creating more complex molecules.

Studies on the interactions of methyl 5-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate with biological targets are crucial for understanding its mechanism of action. These studies may include:

  • Binding Affinity Assays: Evaluating how well the compound binds to specific receptors or enzymes.
  • Structure-Activity Relationship Studies: Investigating how modifications to the structure affect biological activity.

Such studies help elucidate its pharmacodynamics and pharmacokinetics.

Methyl 5-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate138907-68-30.95
Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate618070-65-80.92
Ethyl 5-amino-1-(p-tolyl)-1H-pyrazole-4-carboxylate15001-11-30.81
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile51516-70-20.77
Pyrazolo[1,5-a]pyridine-3-carboxylic acid16205-46-20.74

Uniqueness

The uniqueness of methyl 5-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate lies in its specific combination of functional groups, particularly the chlorofluorophenyl moiety, which may confer distinct biological properties not present in other similar compounds. Its potential applications in pharmaceuticals and agriculture further enhance its significance in research and development.

XLogP3

2.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

269.0367324 g/mol

Monoisotopic Mass

269.0367324 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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